molecular formula C20H15NO2 B12798420 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one CAS No. 22776-66-5

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one

Cat. No.: B12798420
CAS No.: 22776-66-5
M. Wt: 301.3 g/mol
InChI Key: GUNPHVUQXWLBBL-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one is a complex heterocyclic compound It is characterized by its unique fused ring structure, which includes both furan and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one typically involves multi-step reactions. One common method includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reactions with various reagents such as acetic acid . The reaction conditions often require refluxing in methanol with a fivefold excess of hydrazine hydrate for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one is unique due to its fused ring structure, which combines furan and acridine moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

22776-66-5

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

8,8-dimethyl-10-oxa-19-azapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,12(20),13,15,17-octaen-11-one

InChI

InChI=1S/C20H15NO2/c1-20(2)13-9-5-3-7-11(13)17-16-15(19(22)23-18(16)20)12-8-4-6-10-14(12)21-17/h3-10,18H,1-2H3

InChI Key

GUNPHVUQXWLBBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C3=C(C4=CC=CC=C4N=C3C5=CC=CC=C51)C(=O)O2)C

Origin of Product

United States

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